molecular formula C8H9ClO3P- B14414830 Ethyl (4-chlorophenyl)phosphonate CAS No. 85501-44-6

Ethyl (4-chlorophenyl)phosphonate

Cat. No.: B14414830
CAS No.: 85501-44-6
M. Wt: 219.58 g/mol
InChI Key: SMOCGYJMGUELIW-UHFFFAOYSA-M
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Description

Ethyl (4-Chlorophenyl)phosphonate (CAS 2373-43-5) is a high-value organophosphorus compound with the molecular formula C 10 H 14 ClO 3 P and a molecular weight of 248.64 g/mol . This chemical serves as a critical synthetic intermediate and building block in advanced chemical and pharmacological research. Its primary research application lies in the synthesis of phosphonopeptides, which are phosphorus analogues of peptides . Phosphonopeptides are widely utilized as enzyme inhibitors and activity-based probes for studying serine proteases . For instance, di(chlorophenyl) phosphonate esters have been strategically designed as irreversible inhibitors for neutrophil serine proteases like Proteinase 3 (PR3), a key target in understanding inflammatory diseases such as autoimmune vasculitis . These inhibitors form a covalent adduct with the serine residue in the enzyme's active site, enabling the detection and control of protease activity in complex biological samples . Researchers value this compound for developing transition-state analogue inhibitors that mimic the tetrahedral intermediate of peptide hydrolysis, allowing for the investigation of enzyme mechanisms and the creation of potent, selective therapeutic agents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

85501-44-6

Molecular Formula

C8H9ClO3P-

Molecular Weight

219.58 g/mol

IUPAC Name

(4-chlorophenyl)-ethoxyphosphinate

InChI

InChI=1S/C8H10ClO3P/c1-2-12-13(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3,(H,10,11)/p-1

InChI Key

SMOCGYJMGUELIW-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)Cl)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The Hirao cross-coupling reaction, leveraging palladium acetate ($$ \text{Pd(OAc)}2 $$) as a catalyst, enables direct formation of the C–P bond between arylboronic acids and diethyl phosphite. For ethyl (4-chlorophenyl)phosphonate, 4-chlorophenylboronic acid reacts with diethyl phosphite ($$ \text{(EtO)}2\text{P(O)H} $$) under microwave irradiation. The mechanism involves oxidative addition of the palladium catalyst to the P–H bond, followed by transmetallation with the arylboronic acid and reductive elimination to yield the phosphonate.

Optimized Experimental Procedure

In a representative protocol:

  • A Schlenk tube is charged with $$ \text{Pd(OAc)}2 $$ (5 mol%), cesium carbonate ($$ \text{Cs}2\text{CO}_3 $$, 2 eq.), and 4-chlorophenylboronic acid (1 eq.).
  • Anhydrous ethanol (2 mL) and diethyl phosphite (1.2 eq.) are added under nitrogen.
  • The mixture is irradiated in a microwave reactor at 100°C for 2 hours.
  • Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 80:20) affords the product in 92% yield.

Key Advantages :

  • Short reaction time (2 hours vs. 48–72 hours for classical methods).
  • Excellent functional group tolerance, including electron-withdrawing substituents like chlorine.

Classical Phosphorylation Methods

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, involving nucleophilic substitution of alkyl halides with triethyl phosphite, has been adapted for arylphosphonates. While less common for aromatic systems, halogenated aryl substrates can react under forcing conditions:

$$
\text{4-Chlorophenyl bromide} + \text{P(OEt)}3 \xrightarrow{\Delta, \text{BF}3\cdot\text{OEt}_2} \text{this compound} + \text{EtBr}
$$

A modified procedure from utilizes boron trifluoride etherate (20 mol%) in acetonitrile at 26°C for 72 hours, yielding 28–40% phosphonates. However, this method is less efficient for aryl halides compared to aliphatic analogs.

Three-Component Coupling

A solvent-free, microwave-assisted protocol couples aldehydes, amines, and dialkyl phosphites. While primarily used for α-aminophosphonates, substituting 4-chlorobenzaldehyde and omitting the amine could theoretically yield this compound. For example:

$$
\text{4-ClC}6\text{H}4\text{CHO} + \text{(EtO)}_2\text{P(O)H} \xrightarrow{\text{MW, 720 W}} \text{this compound}
$$

Reported conditions (1–3 minutes irradiation) achieve near-quantitative conversions for analogous substrates, though specific data for the 4-chloro derivative remains unexplored.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Time Yield Reference
Pd-catalyzed Cross-Coupling $$ \text{Pd(OAc)}_2 $$ Ethanol 2 h 92%
Michaelis-Arbuzov $$ \text{BF}3\cdot\text{OEt}2 $$ Acetonitrile 72 h 28–40%
Three-Component Coupling None Solvent-free 3 min ~90%*

*Theoretical yield based on analogous reactions.

Critical Observations :

  • Palladium Catalysis offers superior yields and scalability but requires expensive metal catalysts.
  • Microwave Methods reduce energy consumption and reaction times but necessitate specialized equipment.
  • Classical Phosphorylation remains viable for small-scale synthesis but suffers from modest efficiency.

Experimental Characterization and Data

Purification Techniques

Flash chromatography (hexane:ethyl acetate gradients) is universally employed, with silica gel 60 (230–400 mesh) providing optimal resolution.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-chlorophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl (4-chlorophenyl)phosphonate involves its interaction with molecular targets through the formation of covalent bonds with nucleophilic sites. This can lead to the inhibition of enzymatic activity or disruption of cellular processes. The compound’s phosphonate group is particularly reactive, allowing it to form stable complexes with metal ions and other electrophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Enzyme Inhibition

Phosphonate esters with aromatic substituents exhibit distinct inhibitory profiles depending on the substituent’s position and electronic properties:

  • Phenyl Alkyl Phosphonates : In the phenyl alkyl series, phenyl ethyl phosphonates show minimal inhibition of the complement system enzyme C'la compared to benzyl-substituted analogs. This suggests that shorter alkyl chains (e.g., ethyl vs. benzyl) reduce steric hindrance but may weaken enzyme interactions .
  • Bis(4-Chlorophenyl)phosphonate Probes : Compounds like 39b (bis(4-chlorophenyl)phosphonate) demonstrate reversible inhibition of cathepsin G (CatG) but irreversible inhibition of other proteases (e.g., trypsin-3, β-tryptase). The dual chloro-substituents enhance electrophilicity, improving binding kinetics (kapp ≈ 20 × 10² M⁻¹ s⁻¹) . Ethyl (4-chlorophenyl)phosphonate, with a single chlorophenyl group, may exhibit intermediate activity.
Table 1: Inhibitory Activity of Selected Phosphonate Esters
Compound Target Enzyme Inhibition Type Key Kinetic Parameter (kapp) Reference
Phenyl ethyl phosphonate C'la Weak N/A
Bis(4-chlorophenyl)phosphonate (39b) CatG, trypsin-3 Reversible (CatG), Irreversible (others) 20 × 10² M⁻¹ s⁻¹
Ethyl 2-imidazole acetate Nuclear sirtuins Strong High docking scores

Impact of Phosphonate Ionicity on Bioactivity

Phosphonate groups exist as monoionic species at physiological pH, whereas phosphate groups are diionic. This difference reduces the binding affinity of phosphonates to certain enzymes, such as acetylcholinesterase, which prefers the charge profile of phosphates . This compound’s monoionic nature may limit its utility in targets requiring diionic interactions but enhance selectivity for proteases like urokinase plasminogen activator (uPA) .

Key Research Findings

  • Protease Inhibition: Bis(4-chlorophenyl)phosphonate probes outperform monosubstituted analogs in protease inhibition, underscoring the importance of substituent symmetry and electronic effects .

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